1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole
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Overview
Description
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Nitration: Introduction of nitro groups into the molecule.
- Alkylation: Addition of the methyl group to the imidazole ring.
- Cyclization: Formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-5-nitro-2-((2-nitrobicyclo(22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole involves its interaction with molecular targets in biological systems. This may include:
Binding to enzymes: Inhibition or activation of enzyme activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Disruption of cellular processes: Interference with DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitroimidazole: A simpler imidazole derivative with similar functional groups.
2-Nitrobicyclo(2.2.1)heptane: A bicyclic compound with a nitro group.
Uniqueness
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is unique due to its combination of an imidazole ring with a bicyclic structure and multiple nitro groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.
Properties
CAS No. |
97945-37-4 |
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Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-[(2-nitro-2-bicyclo[2.2.1]heptanyl)methyl]imidazole |
InChI |
InChI=1S/C12H16N4O4/c1-14-10(13-7-11(14)15(17)18)6-12(16(19)20)5-8-2-3-9(12)4-8/h7-9H,2-6H2,1H3 |
InChI Key |
UGUMOUOHJIRGJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CC2(CC3CCC2C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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